Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate
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Overview
Description
“Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate” is a chemical compound with the molecular formula C13H20N2O3 . It is used as a pharmaceutical intermediate .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 252.31 g/mol . The predicted boiling point is 348.9±37.0 °C, and the predicted density is 1.108±0.06 g/cm3 . The pKa is predicted to be 7.39±0.40 .Scientific Research Applications
Synthesis and Characterization :
- A study by Sanjeevarayappa et al. (2015) describes the synthesis of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, providing insights into its structural characteristics using spectroscopic methods and X-ray diffraction. The compound was evaluated for antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).
Pharmacological Utility :
- Kumar et al. (2017) synthesized a novel series of compounds including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds were evaluated for their antidepressant and antianxiety activities, demonstrating potential pharmacological applications (Kumar et al., 2017).
Material Science and Corrosion Inhibition :
- Research by Praveen et al. (2021) explored the anticorrosive properties of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in acidic conditions. The compound showed promising results as a corrosion inhibitor, providing insights into its potential use in material science applications (Praveen et al., 2021).
Mechanism of Action
Target of Action
Tert-butyl 3-(furan-2-YL)piperazine-1-carboxylate is a complex organic compound. It’s known that piperazine derivatives often interact with various biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Mode of Action
Compounds containing piperazine rings are known to enhance favorable interaction with macromolecules due to their conformational flexibility and the polar nitrogen atoms in the piperazine ring .
Biochemical Pathways
Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Pharmacokinetics
The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Properties
IUPAC Name |
tert-butyl 3-(furan-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-7-6-14-10(9-15)11-5-4-8-17-11/h4-5,8,10,14H,6-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVFUSPKXGTOIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587680 |
Source
|
Record name | tert-Butyl 3-(furan-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886771-26-2 |
Source
|
Record name | tert-Butyl 3-(furan-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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